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Compound of Interest

Compound Name: (r)-3-m-Tolyl-beta-alaninol

CAS No.: 1213568-19-4

Cat. No.: B1451807

Get Quote

Executive Summary & Strategic Importance
(R)-3-m-Tolyl-beta-alaninol (IUPAC: (R)-3-Amino-3-(3-methylphenyl)propan-1-ol) is a high-

value chiral

-amino alcohol scaffold. Structurally, it serves as a critical pharmacophore for norepinephrine
and serotonin reuptake inhibitors (NRIs/SSRIs), acting as the core backbone for analogs of
Atomoxetine, Nisoxetine, and Fluoxetine.

Unlike

-amino acids,

-amino acid derivatives possess unique conformational flexibility and resistance to enzymatic
degradation, making them vital for peptidomimetic drug design. This guide details a scalable,
modular synthesis pathway prioritizing enantiomeric purity (>99% ee) and process safety.

Core Retrosynthetic Logic
The synthesis strategy relies on the construction of the
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-amino acid backbone via the Rodionov reaction, followed by a biocatalytic kinetic resolution to
establish chirality, and finally a chemoselective reduction to the target alcohol.

(R)-3-m-Tolyl-beta-alaninol
(Target Molecule)
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Figure 1: Retrosynthetic analysis showing the disconnection from the target alcohol back to

commercially available 3-methylbenzaldehyde.

Phase I: Synthesis of the Racemic Scaffold
Objective: Construct the carbon-nitrogen backbone using the Rodionov modification of the

Knoevenagel condensation.

Reaction Mechanism
The reaction involves the condensation of 3-methylbenzaldehyde with malonic acid in the

presence of ammonium acetate. The ammonium ion acts as both the nitrogen source and the

catalyst for the decarboxylation step, yielding the

-amino acid directly in one pot.

Protocol: Modified Rodionov Reaction
Reagents:

3-Methylbenzaldehyde (1.0 eq)

Malonic acid (1.1 eq)

Ammonium acetate (2.0 eq)

Ethanol (Absolute, 5 vol)

Step-by-Step Methodology:
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Setup: Equip a 3-neck round-bottom flask with a reflux condenser, mechanical stirrer, and

internal temperature probe.

Charging: Charge the flask with 3-methylbenzaldehyde (e.g., 12.0 g, 100 mmol), malonic

acid (11.4 g, 110 mmol), and ammonium acetate (15.4 g, 200 mmol) in ethanol (60 mL).

Reflux: Heat the mixture to reflux (78–80 °C) and stir vigorously for 8–12 hours. Monitor

conversion by TLC (mobile phase: n-BuOH/AcOH/H2O 3:1:1; stain: Ninhydrin).

Crystallization: Cool the reaction mixture to 0–5 °C. The product, (±)-3-amino-3-(3-

methylphenyl)propanoic acid, typically precipitates as a white solid.

Filtration: Filter the precipitate and wash with cold ethanol (2 x 20 mL) followed by diethyl

ether (2 x 20 mL) to remove unreacted aldehyde.

Drying: Dry the solid in a vacuum oven at 50 °C for 6 hours.

Expected Yield: 65–75%

Purity: >95% (HPLC)

Esterification (Activation for Resolution)
To facilitate enzymatic resolution, the acid must be converted to its ethyl ester.

Suspend the racemic acid (10 g) in absolute ethanol (100 mL).

Cool to 0 °C and add Thionyl Chloride (

, 1.2 eq) dropwise (Caution: Exothermic, gas evolution).

Reflux for 4 hours.

Concentrate in vacuo to yield (±)-Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride.

Neutralize with saturated

and extract with Ethyl Acetate to obtain the free base ester.
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Phase II: Enantiomeric Resolution (Biocatalytic)
Objective: Isolate the (R)-enantiomer using Candida antarctica Lipase B (CAL-B).[1] Rationale:

CAL-B is highly effective for the kinetic resolution of

-amino esters. In hydrolysis mode, CAL-B typically exhibits (S)-selectivity, hydrolyzing the (S)-
ester to the (S)-acid while leaving the desired (R)-ester intact.

Experimental Workflow
Reagents:

Racemic Ethyl Ester (from Phase I)

Novozym 435 (Immobilized CAL-B)[2]

Solvent: Diisopropyl ether (DIPE) or MTBE (saturated with water)

Water (0.5 eq as nucleophile)

Racemic Ethyl Ester

Kinetic Hydrolysis
(24-48 hrs, 30°C)

CAL-B (Novozym 435)
+ H2O / DIPE

(S)-Acid
(Hydrolyzed Product)Hydrolysis

(R)-Ethyl Ester
(Unreacted Target)

Remains Intact

Click to download full resolution via product page

Figure 2: Kinetic resolution pathway. The enzyme selectively hydrolyzes the (S)-enantiomer,

allowing isolation of the high-purity (R)-ester.

Protocol
Reaction: Dissolve the racemic free base ester (10 g) in water-saturated DIPE (100 mL). Add

Novozym 435 (10% w/w relative to substrate).

Incubation: Stir at 30 °C in an orbital shaker. Monitor enantiomeric excess (ee) of the

remaining ester via Chiral HPLC (Chiralcel OD-H column).
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Termination: Stop the reaction when the conversion reaches ~50-52% (theoretical max yield

of one enantiomer is 50%).

Separation: Filter off the enzyme beads.

Workup: Wash the organic phase with 10%

solution.

The (S)-Acid (hydrolyzed product) moves to the aqueous layer.

The (R)-Ester remains in the organic (DIPE) layer.

Isolation: Dry the organic layer (

) and concentrate to obtain (R)-Ethyl 3-amino-3-(3-methylphenyl)propanoate.

Target ee: >99%[3][4]

Phase III: Chemoselective Reduction
Objective: Reduce the (R)-ester to the target (R)-amino alcohol without racemization.

Choice of Reductant
Lithium Aluminum Hydride (

): The standard for ester-to-alcohol reduction. Requires strictly anhydrous conditions.

Sodium Borohydride (

) / Iodine (

): A milder system that generates borane in situ. Excellent for amino acids but also works for
esters.

Selected Method:

in THF is recommended for the ester substrate due to reaction speed and cleanliness.
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Protocol: Reduction of (R)-Ester
Reagents:

(R)-Ethyl 3-amino-3-(3-methylphenyl)propanoate (1.0 eq)

(2.0 eq, 2.4 M in THF)

Anhydrous THF (10 vol)

Step-by-Step Methodology:

Preparation: Flame-dry a 3-neck flask and purge with Nitrogen (

).

Charging: Add anhydrous THF and cool to 0 °C. Carefully add

solution (or pellets).

Addition: Dissolve the (R)-Ester in minimal THF and add dropwise to the

suspension, maintaining temp < 10 °C.

Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Then heat to mild

reflux (60 °C) for 1 hour to ensure completion.

Quenching (Fieser Method): Cool to 0 °C.

Add

mL Water (slowly).

Add

mL 15% NaOH.

Add

mL Water.
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(Where

= grams of

used).

Filtration: Stir until a white granular precipitate forms. Filter through a Celite pad.

Purification: Concentrate the filtrate. If necessary, purify via flash chromatography

(DCM/MeOH/NH4OH 90:10:1).

Product:(R)-3-Amino-3-(3-methylphenyl)propan-1-ol.

Analytical Specifications & Quality Control
Parameter Specification Method

Appearance White to off-white solid/oil Visual

Purity > 98.0%
HPLC (C18, ACN/H2O + 0.1%

TFA)

Chiral Purity > 99.0% ee
Chiral HPLC (Chiralcel OD-H,

Hexane/IPA/DEA)

1H NMR Consistent with structure
400 MHz in CDCl3 or DMSO-

d6

Water Content < 0.5% Karl Fischer

Key NMR Signals (Predicted):

2.35 (s, 3H, Ar-CH3)

1.8-2.0 (m, 2H, -CH2- at C2)

3.6-3.8 (m, 2H, -CH2-OH at C1)

4.0-4.2 (t, 1H, -CH-NH2 at C3)

7.0-7.3 (m, 4H, Aromatic protons)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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